2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a chloro-substituted dimethylphenoxy group and a naphthalen-2-ylacetamide moiety
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-13-9-18(10-14(2)20(13)21)24-12-19(23)22-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXJKBTRDHQBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide typically involves the following steps:
Formation of 4-chloro-3,5-dimethylphenoxyacetic acid: This intermediate can be synthesized by reacting 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 4-chloro-3,5-dimethylphenoxyacetic acid is then reacted with naphthalen-2-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy and naphthyl groups can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide can be compared with other similar compounds such as:
2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoic acid: Similar phenoxy structure but with a different functional group.
2-(4-chloro-3,5-dimethylphenoxy)acetic acid: Similar phenoxy structure but with an acetic acid moiety.
2-(4-chloro-3,5-dimethylphenoxy)butanamide: Similar phenoxy structure but with a butanamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
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